molecular formula C43H44ClFN4O11S3 B14882462 Lapatinib tosylate

Lapatinib tosylate

Cat. No.: B14882462
M. Wt: 943.5 g/mol
InChI Key: UDGDJZMBLIHDBS-UHFFFAOYSA-N
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Description

Lapatinib tosylate is a pharmaceutical compound used primarily in the treatment of advanced or metastatic breast cancer. It is a dual tyrosine kinase inhibitor that targets both the human epidermal growth factor receptor type 2 (HER2) and the epidermal growth factor receptor (EGFR). By inhibiting these receptors, this compound helps to slow down or stop the growth of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lapatinib tosylate is synthesized through a series of chemical reactions involving intermediates. One common method involves the palladium-catalyzed coupling of a substituted 4-anilino-6-iodo-quinazoline with a furan-2-yl-boronic acid . This is followed by further modifications to produce the final compound. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often includes steps like crystallization and purification to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lapatinib tosylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as ethanol and methanol. The conditions often involve controlled temperatures and pressures to optimize the reaction yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Lapatinib tosylate has a wide range of scientific research applications:

Mechanism of Action

Lapatinib tosylate works by binding to the intracellular phosphorylation domain of HER2 and EGFR, preventing receptor autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, thereby slowing down or stopping the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Trastuzumab: Another HER2 inhibitor used in the treatment of breast cancer.

    Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.

Uniqueness

Lapatinib tosylate is unique in its dual inhibition of both HER2 and EGFR, making it effective in cases where cancer cells overexpress both receptors. This dual action provides a broader spectrum of activity compared to compounds that target only one receptor .

Properties

Molecular Formula

C43H44ClFN4O11S3

Molecular Weight

943.5 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]-5-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]phenyl]quinazolin-4-amine;4-methylbenzenesulfonic acid;hydrate

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S.H2O/c1-40(36,37)12-11-32-16-22-9-10-27(39-22)24-14-21(35-29-23-7-2-3-8-26(23)33-18-34-29)15-25(30)28(24)38-17-19-5-4-6-20(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10;/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10);1H2

InChI Key

UDGDJZMBLIHDBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=C(C(=CC(=C2)NC3=NC=NC4=CC=CC=C43)Cl)OCC5=CC(=CC=C5)F.O

Origin of Product

United States

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